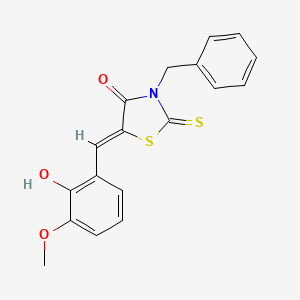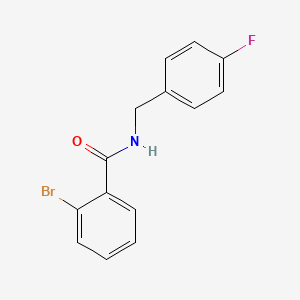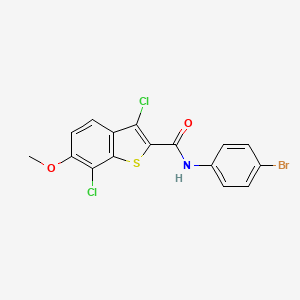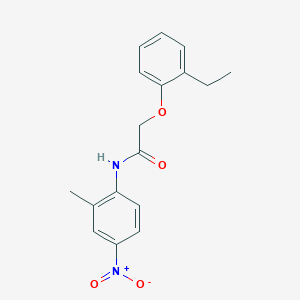
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BM-04, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound possesses a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for drug development. In
作用机制
The mechanism of action of 3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. Moreover, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and oxidative stress. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway and downregulating the expression of anti-apoptotic proteins. Moreover, this compound has been shown to induce cell cycle arrest at the G2/M phase, which may contribute to its antitumor activity. Additionally, this compound has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its potent cytotoxic activity, broad-spectrum antimicrobial activity, and strong antioxidant activity. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity to normal cells. Therefore, further studies are needed to optimize the formulation and dosage of this compound for clinical use.
未来方向
There are several future directions for the research and development of 3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. First, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Second, studies are needed to optimize the formulation and dosage of this compound for clinical use. Third, studies are needed to evaluate the pharmacokinetics and toxicology of this compound in vivo. Fourth, studies are needed to investigate the potential synergistic effects of this compound with other anticancer, antimicrobial, or antioxidant agents. Finally, studies are needed to evaluate the potential clinical applications of this compound in the treatment of cancer, infectious diseases, and oxidative stress-related diseases.
Conclusion
In conclusion, this compound is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits potent cytotoxic activity against various cancer cell lines, antimicrobial activity against a wide range of pathogens, and strong antioxidant activity. Moreover, this compound has been shown to induce apoptosis, cell cycle arrest, and oxidative stress in vitro. However, further studies are needed to elucidate the mechanism of action, optimize the formulation and dosage, evaluate the pharmacokinetics and toxicology, and investigate the potential clinical applications of this compound.
合成方法
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with benzyl bromide and subsequent oxidation with potassium permanganate. The final product can be obtained through recrystallization from ethanol.
科学研究应用
3-benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, including its antitumor, antimicrobial, and antioxidant properties. In vitro and in vivo studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to possess antibacterial and antifungal activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, and fungi. Additionally, this compound has been demonstrated to possess strong antioxidant activity, which may help to prevent oxidative stress-related diseases.
属性
IUPAC Name |
(5Z)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-22-14-9-5-8-13(16(14)20)10-15-17(21)19(18(23)24-15)11-12-6-3-2-4-7-12/h2-10,20H,11H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAQHEXCWGLCJW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5123041.png)
![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)
![1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B5123068.png)


![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)

![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![6-methyl-5-{5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5123099.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5123109.png)
